DRF-1042 - 200619-13-2

DRF-1042

Catalog Number: EVT-266524
CAS Number: 200619-13-2
Molecular Formula: C22H20N2O6
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DRF-1042 is a DNA topoisomerase I inhibitor potentially for the treatment of solid tumors.
Source

DRF-1042 is synthesized from camptothecin through various chemical modifications aimed at improving its therapeutic efficacy. The synthesis typically involves the introduction of hydroxyethoxy groups to enhance solubility and bioavailability while maintaining the compound's ability to inhibit topoisomerase I effectively .

Classification

DRF-1042 falls under the category of antineoplastic agents, specifically classified as a topoisomerase I inhibitor. It is part of a broader class of compounds known as camptothecin analogs, which are recognized for their ability to interfere with DNA synthesis in cancer cells, thereby exhibiting cytotoxic effects.

Synthesis Analysis

Methods

The synthesis of DRF-1042 involves several key steps that modify the camptothecin structure. The primary method utilized is the Friedländer condensation reaction, which allows for the introduction of the hydroxyethoxy moiety at the 20-position of the camptothecin molecule. This modification is critical for enhancing solubility and stability in physiological conditions .

Technical Details

The synthetic route typically begins with camptothecin as a starting material. The process includes:

  1. Protection of functional groups on camptothecin to prevent unwanted reactions.
  2. Introduction of hydroxyethoxy substituents through nucleophilic substitution reactions.
  3. Purification using techniques such as chromatography to isolate the desired S-isomer of DRF-1042 from any R-isomer or other by-products.

The final product is characterized by its improved solubility profile compared to its parent compound, camptothecin, which is known for its poor water solubility .

Molecular Structure Analysis

Structure

The molecular structure of DRF-1042 can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5

This indicates that DRF-1042 consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The structural formula highlights the presence of both hydroxy and ether functional groups that contribute to its pharmacological properties .

Data

The compound exhibits specific stereochemistry with an S configuration at both the 5 and 20 positions, which is essential for its biological activity. The presence of these stereocenters influences its interaction with biological targets and contributes to its efficacy as an antitumor agent .

Chemical Reactions Analysis

Reactions

DRF-1042 undergoes various chemical reactions typical for camptothecin derivatives:

  1. Hydrolysis: In aqueous solutions, DRF-1042 can hydrolyze, leading to the formation of inactive products. This reaction pathway poses challenges for formulation scientists aiming to maintain drug stability.
  2. Degradation: Under alkaline conditions, DRF-1042 exhibits significant instability, converting into less active forms or degradation products .

Technical Details

The stability of DRF-1042 is pH-dependent; it shows higher solubility in alkaline environments but becomes chemically unstable under such conditions due to hydrolysis reactions that can lead to decarboxylation and loss of activity .

Mechanism of Action

Process

DRF-1042 exerts its antitumor effects primarily through inhibition of topoisomerase I. This enzyme plays a crucial role in DNA replication by creating temporary single-strand breaks in DNA to alleviate torsional strain during replication.

  1. Binding: DRF-1042 binds to the topoisomerase I-DNA complex.
  2. Stabilization: This binding stabilizes the cleavable complex formed during DNA replication.
  3. Interference: By stabilizing this complex, DRF-1042 prevents the re-ligation of DNA strands, leading to DNA damage and ultimately triggering apoptosis in cancer cells .

Data

Studies have shown that DRF-1042 has a significantly improved potency against various cancer cell lines compared to traditional camptothecin, indicating its potential effectiveness in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Key chemical properties include:

  • Stability: Chemically unstable in aqueous solutions; prone to hydrolysis.
  • Solubility Profile: Low solubility at acidic pH but higher solubility at alkaline pH ranges.
    These properties pose challenges for formulation but also provide avenues for developing effective delivery systems .
Applications

Scientific Uses

DRF-1042 is primarily investigated for its potential use in cancer therapies:

  1. Antitumor Agent: Its primary application lies in treating refractory cancers where conventional therapies have failed.
  2. Research Tool: Used in studies evaluating topoisomerase inhibitors' mechanisms and effects on cancer cell proliferation.
  3. Formulation Development: Ongoing research focuses on optimizing formulations (e.g., encapsulation with cyclodextrins) to enhance bioavailability and reduce side effects associated with traditional camptothecin treatments .
Introduction to DRF-1042 as a Camptothecin Analog

Historical Context of Camptothecin Derivatives in Oncology

The discovery of camptothecin (CPT) in 1966 by Wall and Wani marked a watershed moment in natural product-based oncology therapeutics. Isolated from the bark of Camptotheca acuminata (Chinese happy tree), this pentacyclic alkaloid represented an entirely novel chemotype with a unique mechanism of action targeting DNA topoisomerase I (Top1) [1] [8]. Unlike microtubule-targeting agents like taxanes or vinca alkaloids, camptothecin functions by stabilizing the Top1-DNA cleavable complex, preventing DNA religation during replication and transcription. This interference generates lethal DNA double-strand breaks when replication forks collide with the stabilized complex, leading to apoptotic cell death preferentially in rapidly dividing cancer cells [1] [3].

Despite promising early antitumor activity, the clinical development of unmodified camptothecin faced significant pharmacological challenges. The native compound exists in a pH-dependent equilibrium between a biologically active lactone form (closed E-ring) and an inactive carboxylate form (open hydroxy-acid). Under physiological conditions (pH 7.4), the equilibrium strongly favors the inactive carboxylate, drastically reducing therapeutic efficacy. Furthermore, the natural alkaloid exhibited extremely poor aqueous solubility, complicating formulation and delivery, and caused severe and unpredictable toxicities (hemorrhagic cystitis, myelosuppression) in early clinical trials using its sodium salt formulation [1] [6].

Table 1: Evolution of Clinically Utilized Camptothecin Derivatives

CompoundStructural ModificationKey AdvantagesApproval/StatusPrimary Limitations
CamptothecinNone (natural product)Novel Top1 mechanism, broad-spectrum activityEarly clinical trials discontinuedPoor solubility, lactone instability, severe toxicity
Topotecan9-dimethylaminomethyl-10-hydroxy-CPTImproved water solubility, FDA approval for ovarian cancer and SCLCFDA approved (1996)Myelosuppression, lactone instability, P-gp susceptibility
Irinotecan10,11-methylenedioxy-CPT-4-piperidinopiperidineProdrug activated by carboxylesterases; broad GI cancer activityFDA approved (1996)Complex metabolism (UGT1A1), delayed diarrhea, neutropenia
Belotecan7-(2-isopropylamino)ethyl)-20(S)-CPTEnhanced lactone stability; activity in ovarian and lung cancersApproved in South Korea (2004)Hematological toxicity, limited global data
DRF-10425(S)-(2'-hydroxyethoxy)-20(S)-CPTOral activity; improved lactone stability; retains activity in MDR modelsPhase I clinical trials (India)Ongoing clinical evaluation

These limitations catalyzed intense medicinal chemistry efforts focused on semi-synthetic CPT analogs, leading to two FDA-approved derivatives: topotecan (Hycamtin®) in 1996 for ovarian cancer and small cell lung cancer (SCLC), and irinotecan (Camptosar®) in the same year for colorectal cancer. Topotecan incorporates a basic 9-dimethylaminomethyl substituent, enhancing water solubility while retaining Top1 inhibition. Irinotecan, a 10,11-methylenedioxy-CPT derivative conjugated to a 4-piperidinopiperidine moiety, functions as a prodrug activated by carboxylesterases to form the potent metabolite SN-38 [1] [6]. Despite these advances, first-generation CPT analogs retained significant drawbacks, including variable lactone stability, hematological toxicities, and susceptibility to multidrug resistance (MDR) mechanisms, particularly P-glycoprotein (P-gp) efflux [1] [3] [6]. These limitations provided the impetus for developing next-generation compounds like DRF-1042.

Rationale for Developing DRF-1042: Addressing Limitations of First-Generation CPTs

DRF-1042 (5(S)-(2'-hydroxyethoxy)-20(S)-camptothecin) emerged from systematic structure-activity relationship (SAR) studies focused on overcoming the pharmacological shortcomings of earlier camptothecins. Its design specifically targets three critical limitations of first-generation analogs: lactone ring instability, suboptimal pharmacokinetics, and MDR susceptibility.

Lactone Stabilization Strategy: The active lactone form's hydrolysis to the inactive carboxylate remains a central challenge in CPT pharmacology. DRF-1042 incorporates a 5-position modification with a 2'-hydroxyethoxy substituent. This strategically positioned hydrophilic chain significantly enhances lactone stability compared to unmodified CPT and early analogs like topotecan. In vitro studies demonstrate that DRF-1042 maintains a higher lactone:carboxylate ratio under physiological pH conditions, thereby preserving its pharmacologically active form longer in systemic circulation. This structural feature directly addresses the suboptimal pharmacokinetics that limited the efficacy of earlier analogs [4] [6] [7].

Table 2: Key Structural Features of DRF-1042 Addressing Limitations of First-Generation CPTs

Structural FeatureChemical RationaleFunctional Consequence
20(S)-configurationAbsolute stereochemistry required for Top1 inhibition; 20(R)-epimers are biologically inactivePreserves target engagement and cytotoxic mechanism
5(S)-(2'-hydroxyethoxy)Introduction of hydrophilic group at position 5; stabilizes lactone ring through steric and electronic effectsEnhanced lactone stability; improved solubility profile; maintained Top1 binding affinity
Intact E-ring lactonePreservation of closed δ-lactone essential for activityMaintains mechanism of action as Top1 poison
Unmodified quinoline coreRetention of planar polycyclic structure required for DNA intercalation within Top1-DNA complexEnsures formation of ternary complex stabilizing DNA single-strand breaks

Overcoming Multidrug Resistance: A critical advantage of DRF-1042 lies in its ability to circumvent common resistance mechanisms. Unlike topotecan and irinotecan, which are substrates for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), DRF-1042 demonstrates retained cytotoxicity in MDR-positive cancer cell lines. In vitro screening across panels of human cancer cell lines, including those overexpressing P-gp, revealed that DRF-1042 maintains potent antiproliferative effects where first-generation CPTs show significantly diminished activity. This resistance profile suggests DRF-1042 may have clinical utility in tumors with acquired resistance to conventional Top1 inhibitors [4] [7].

Optimized Pharmacokinetics and Oral Bioavailability: The 5-(2'-hydroxyethoxy) modification confers favorable physicochemical properties that support oral administration. DRF-1042 exhibits significant oral bioavailability in preclinical models, contrasting sharply with the predominantly intravenous administration of earlier CPTs. Molecular properties likely contributing to this include its moderate lipophilicity (XLogP ~1.8), molecular weight of 408.4 g/mol, and topological polar surface area (TPSA) of 110.88 Ų – parameters consistent with reasonable membrane permeability [7] [9]. Importantly, DRF-1042 maintains its structural integrity after oral administration, with minimal conversion to the inactive carboxylate form during absorption and first-pass metabolism [4] [7].

Synthetic Accessibility: DRF-1042 is produced semi-synthetically from natural camptothecin. Key steps involve stereoselective introduction of the 2'-hydroxyethoxy group at position 5 while preserving the critical 20(S)-configuration. The synthetic route ensures production of the biologically active (S)-isomer at both chiral centers, essential for Top1 inhibitory activity. Process chemistry optimizations have enabled scalable production to support clinical development [6] [9].

Table 3: Preclinical Profile of DRF-1042 Compared to Reference CPT Analogs

ParameterDRF-1042TopotecanIrinotecan (SN-38 metabolite)
Top1 Inhibition (IC50)Low nanomolar range (comparable)Low nanomolar rangeLow nanomolar range
Lactone Stability (t½)Significantly enhancedModerateModerate (SN-38)
MDR SusceptibilityRetains activity in P-gp+ modelsSusceptible to P-gp effluxSusceptible to efflux transporters
In Vitro CytotoxicityPotent across multiple cancer cell linesPotent but reduced in resistant linesPotent but reduced in resistant lines
Oral BioavailabilityDemonstrated in preclinical modelsLow (<30% in most species)Moderate (converted to active metabolite)
Myelosuppression (Preclinical)Reduced compared to CPT in clonogenic assaysSignificantSignificant

Reduced Bone Marrow Toxicity: Preclinical evaluation using clonogenic assays against murine, canine, and human bone marrow cells revealed that DRF-1042 causes significantly less myelosuppression than unmodified camptothecin. This improved safety profile potentially enables more protracted dosing schedules in clinical settings, which could enhance antitumor efficacy through sustained Top1 inhibition [4] [7]. The molecular basis for this reduced hematopoietic toxicity may relate to its preferential accumulation in tumor tissue versus bone marrow, though further mechanistic studies are warranted.

Properties

CAS Number

200619-13-2

Product Name

DRF-1042

IUPAC Name

(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1

InChI Key

XAKLYHGHEFMDAP-IAXKEJLGSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O

Solubility

Soluble in DMSO

Synonyms

DRF-1042; DRF 1042; DRF1042; 5-(2'-Hydroxyethoxy)-20(S)-camptothecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.